molecular formula C23H25ClN4O3 B2495794 3-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034436-88-7

3-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2495794
CAS RN: 2034436-88-7
M. Wt: 440.93
InChI Key: FFMDQJGZCJBLET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazole derivatives often involves multi-step chemical reactions starting from basic organic or heterocyclic compounds. For instance, a similar compound was synthesized by reacting 5-(p-tolyl)-4-amino-1,2,4-triazole-3-thione with 2-(2,4-dichlorophenoxy)acetyl chloride. The product was characterized using various techniques, including elemental analysis, IR, 1H NMR spectra, and single-crystal X-ray diffraction, indicating a structured approach to synthesis (Xue et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been conducted using X-ray crystallography and quantum chemical calculations. These analyses provide detailed insights into the molecular geometry, dihedral angles, hydrogen bonding, and other interactions stabilizing the crystal structure. The molecular structure is often optimized using density functional theory (DFT) to predict various properties accurately (S. Fatma et al., 2017).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, reflecting their reactive nature. These reactions include Michael addition and condensation processes, leading to the formation of novel compounds with unique structures. The study of these reactions not only reveals the chemical behavior of such compounds but also helps in the design of molecules with desired properties (S. Fatma et al., 2017).

Physical Properties Analysis

The physical properties of triazole derivatives, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are determined through experimental measurements and computational predictions. Crystallography studies provide valuable data on the crystal system, space group, and cell parameters, contributing to a comprehensive understanding of the compound's physical characteristics (Xue et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for exploring the compound's potential applications. Studies often use spectroscopic methods and quantum chemical calculations to analyze these properties. For example, density functional theory (DFT) calculations can predict HOMO-LUMO gaps, molecular electrostatic potential, and other chemical properties, providing insights into the molecule's behavior in chemical reactions (S. Fatma et al., 2017).

Scientific Research Applications

Synthesis and Structural Characterization

A study by Xue et al. (2008) describes the synthesis of a novel compound closely related to the one , focusing on its crystal structure. The compound was synthesized through a reaction involving specific chlorophenoxy and acetamido precursors, followed by crystallization. The structural analysis revealed significant details about the compound's molecular geometry and intermolecular interactions, emphasizing the importance of such compounds in the study of chemical interactions and molecular architecture (Xue et al., 2008).

Antimicrobial Activities

Another area of interest is the antimicrobial activity of triazole derivatives. A study by Bektaş et al. (2007) reported the synthesis of novel 1,2,4-triazole derivatives and their subsequent evaluation for antimicrobial properties. The compounds demonstrated good to moderate activities against various microorganisms, suggesting their potential utility in developing new antimicrobial agents (Bektaş et al., 2007).

Antifungal and Physicochemical Properties

Volkova et al. (2020) synthesized a potential antifungal compound from the 1,2,4-triazole class, characterized its physicochemical properties, and evaluated its solubility and partitioning in biologically relevant solvents. The study provides insights into the drug's delivery pathways and interactions with biological media, highlighting the compound's potential in antifungal applications (Volkova et al., 2020).

Metal-based Chemotherapy

Research on the reaction of CuCl2 with specific imidazole and piperazine derivatives to prepare complexes with potential applications in chemotherapy against tropical diseases was reported by Navarro et al. (2000). This work illustrates the compound's relevance in developing novel metal-based chemotherapeutic agents, emphasizing the interdisciplinary applications of such chemical entities (Navarro et al., 2000).

properties

IUPAC Name

3-[[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O3/c1-16-4-2-3-5-20(16)28-21(25-26-23(28)30)14-17-10-12-27(13-11-17)22(29)15-31-19-8-6-18(24)7-9-19/h2-9,17H,10-15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMDQJGZCJBLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

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